N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O5 and its molecular weight is 494.523. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Chemical Synthesis
N,N'-Bisoxalamides, such as BFMO, have been shown to enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Sigma-1 Receptor Ligands
N-benzyl alkyl ether piperazine derivatives have been synthesized and evaluated for their binding profiles at sigma1 and sigma2 receptors, revealing highly potent and selective ligands. Such compounds, including N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, show promise in the development of sigma1 receptor positron emission tomography radiotracers, indicating potential applications in neurodegenerative disease research (Moussa et al., 2010).
Antidepressant and Anxiolytic Activities
Compounds structurally related to the query molecule have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential at specific dosages. This suggests their applicability in the development of new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).
Antimicrobial Activity
Derivatives of piperazine, including those with benzoxazine and benzothiophene structures, have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mishra & Chundawat, 2019).
Fluorescent Logic Gates
Compounds incorporating a piperazine receptor and naphthalimide fluorophore have been designed as fluorescent logic gates, demonstrating the ability to reconfigure between TRANSFER and AND logic based on solvent polarity. Such molecules may serve as tools for probing cellular microenvironments, suggesting applications in biological imaging and diagnostics (Gauci & Magri, 2022).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)21(22-2-1-13-34-22)16-29-26(33)25(32)28-15-18-3-8-23-24(14-18)36-17-35-23/h1-8,13-14,21H,9-12,15-17H2,(H,28,32)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHJJZSRAMLTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide |
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